molecular formula C23H31N3O4S B12484933 N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide

N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide

Cat. No.: B12484933
M. Wt: 445.6 g/mol
InChI Key: YIUVAMSFRDAWKH-UHFFFAOYSA-N
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Description

N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide is a complex organic compound that features a combination of aromatic, sulfonyl, and morpholine groups

Properties

Molecular Formula

C23H31N3O4S

Molecular Weight

445.6 g/mol

IUPAC Name

2-(2-methyl-N-(4-methylphenyl)sulfonylanilino)-N-(3-morpholin-4-ylpropyl)acetamide

InChI

InChI=1S/C23H31N3O4S/c1-19-8-10-21(11-9-19)31(28,29)26(22-7-4-3-6-20(22)2)18-23(27)24-12-5-13-25-14-16-30-17-15-25/h3-4,6-11H,5,12-18H2,1-2H3,(H,24,27)

InChI Key

YIUVAMSFRDAWKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCCCN2CCOCC2)C3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the glycinamide backbone: This can be achieved through the reaction of glycine derivatives with appropriate amines.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the intermediate compound using sulfonyl chlorides under basic conditions.

    Attachment of the morpholine group: This can be done through nucleophilic substitution reactions where the morpholine ring is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide can undergo various chemical reactions, including:

    Oxidation: The aromatic rings and the morpholine group can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the sulfonyl group or the aromatic rings.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Medicinal Chemistry: As a potential drug candidate due to its complex structure and functional groups.

    Organic Synthesis: As an intermediate in the synthesis of other complex organic molecules.

    Material Science: In the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N2-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]acetamide
  • N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(piperidin-4-yl)propyl]glycinamide

Uniqueness

N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]glycinamide is unique due to the specific combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

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